molecular formula C22H26ClNO3 B2594757 N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide CAS No. 1798660-42-0

N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2594757
CAS No.: 1798660-42-0
M. Wt: 387.9
InChI Key: BMKWXSCGWQRSSI-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a chlorophenyl group, a methoxypropyl chain, and an oxane ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-chlorophenylacetonitrile with methoxypropylamine under controlled conditions to form the corresponding amine intermediate. This intermediate is then subjected to cyclization with phenyloxane-4-carboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
  • N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-carboxamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide

Uniqueness

N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in certain applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO3/c1-21(26-2,18-9-6-10-19(23)15-18)16-24-20(25)22(11-13-27-14-12-22)17-7-4-3-5-8-17/h3-10,15H,11-14,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKWXSCGWQRSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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